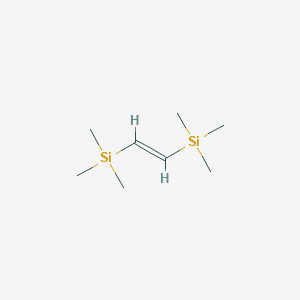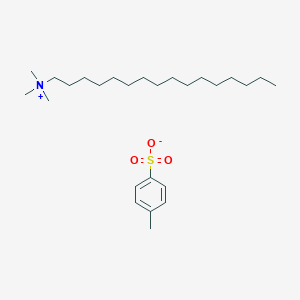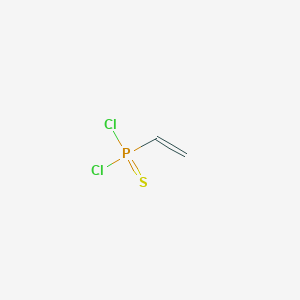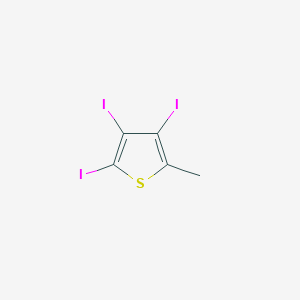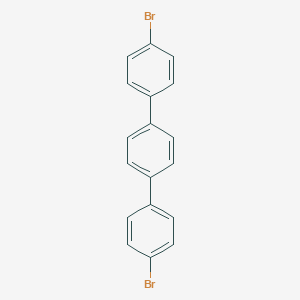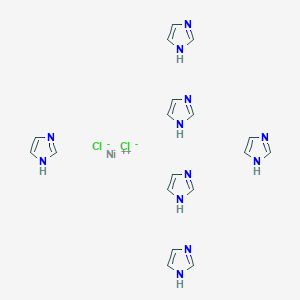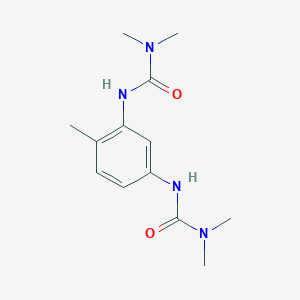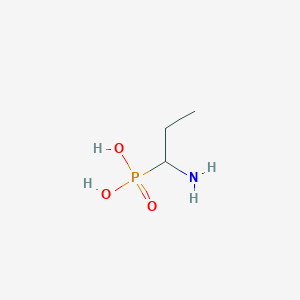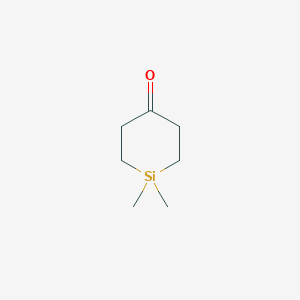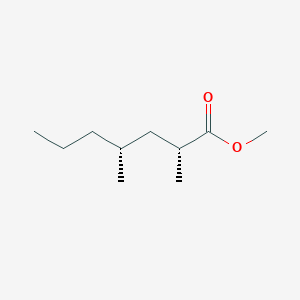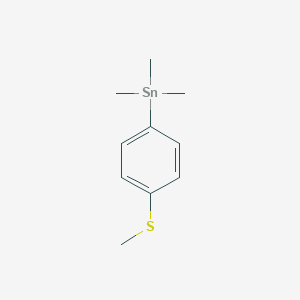
Stannane, trimethyl(4-(methylthio)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, trimethyl(4-(methylthio)phenyl)-, also known as TMTM, is a chemical compound that belongs to the organotin family. It is widely used in various fields, including agriculture, medicine, and industry, due to its unique properties.
作用机制
The mechanism of action of Stannane, trimethyl(4-(methylthio)phenyl)- is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. Stannane, trimethyl(4-(methylthio)phenyl)- has been shown to bind to sulfhydryl groups on enzymes and proteins, leading to their inactivation.
Biochemical and physiological effects:
Stannane, trimethyl(4-(methylthio)phenyl)- has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptosis pathways, and the inhibition of cell proliferation. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.
实验室实验的优点和局限性
One of the main advantages of using Stannane, trimethyl(4-(methylthio)phenyl)- in lab experiments is its broad-spectrum activity against a wide range of pathogens. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- is relatively easy to synthesize and purify. However, Stannane, trimethyl(4-(methylthio)phenyl)- is also highly toxic, and care must be taken when handling and disposing of it. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- is not effective against all plant pathogens, and its efficacy can be affected by environmental factors.
未来方向
There are a number of potential future directions for research on Stannane, trimethyl(4-(methylthio)phenyl)-. One area of interest is the development of more effective and environmentally friendly methods for synthesizing Stannane, trimethyl(4-(methylthio)phenyl)-. In addition, further research is needed to fully understand the mechanism of action of Stannane, trimethyl(4-(methylthio)phenyl)-, and to identify potential targets for its use as an anticancer agent. Finally, there is a need for further research on the potential environmental impacts of Stannane, trimethyl(4-(methylthio)phenyl)-, and on the development of safer and more sustainable alternatives.
合成方法
Stannane, trimethyl(4-(methylthio)phenyl)- can be synthesized by reacting trimethyltin chloride with 4-(methylthio)phenylmagnesium bromide. The reaction takes place in anhydrous ether under an inert atmosphere, and the product is obtained through a series of purification steps, including vacuum distillation and recrystallization.
科学研究应用
Stannane, trimethyl(4-(methylthio)phenyl)- has been extensively studied for its potential use as a fungicide and bactericide in agriculture. It has been shown to be effective against a wide range of plant pathogens, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora infestans. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- has been investigated as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
17113-79-0 |
|---|---|
产品名称 |
Stannane, trimethyl(4-(methylthio)phenyl)- |
分子式 |
C10H16SSn |
分子量 |
287 g/mol |
IUPAC 名称 |
trimethyl-(4-methylsulfanylphenyl)stannane |
InChI |
InChI=1S/C7H7S.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H3; |
InChI 键 |
SOIHJVVPLRYXFC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)[Sn](C)(C)C |
规范 SMILES |
CSC1=CC=C(C=C1)[Sn](C)(C)C |
其他 CAS 编号 |
17113-79-0 |
同义词 |
Stannane,trimethyl[4-(methylthio)phenyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




